molecular formula C24H37N3O B6006044 N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6006044
M. Wt: 383.6 g/mol
InChI Key: VSJJCYUNECWJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research in recent years. CTB is a synthetic compound that belongs to the class of piperidine derivatives. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide exerts its pharmacological effects by modulating the function of ion channels and receptors in the brain. Specifically, N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has been found to selectively inhibit the function of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system. By inhibiting Nav1.7, N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has been found to have potential as a novel analgesic agent for the treatment of neuropathic pain.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide selectively inhibits the function of Nav1.7 with high potency and selectivity. In vivo studies have shown that N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has analgesic effects in animal models of neuropathic pain. N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for Nav1.7. This makes it a valuable tool for studying the function of Nav1.7 in vitro and in vivo. However, one of the limitations of N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the further characterization of the mechanism of action of N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide, particularly in the context of its analgesic effects. Additionally, N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide may have potential applications in other fields of research, such as cancer biology and immunology, which warrant further investigation.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2,4,5-trimethylbenzyl chloride and cyclopropyl isocyanate. The reaction yields N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has been found to have potential as a drug candidate for the treatment of various diseases, including neuropathic pain, depression, and anxiety. In neuroscience, N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has been used as a tool to study the function of ion channels and receptors in the brain. N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been found to have potential applications in drug discovery, particularly in the development of new drugs targeting ion channels and receptors.

properties

IUPAC Name

N-cyclopropyl-1-[1-[(2,4,5-trimethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c1-17-13-19(3)21(14-18(17)2)15-26-11-8-23(9-12-26)27-10-4-5-20(16-27)24(28)25-22-6-7-22/h13-14,20,22-23H,4-12,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJJCYUNECWJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(2,4,5-trimethylbenzyl)-1,4'-bipiperidine-3-carboxamide

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